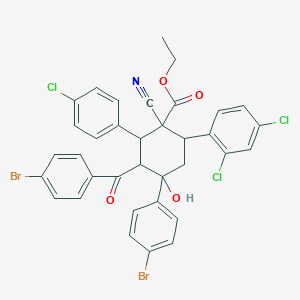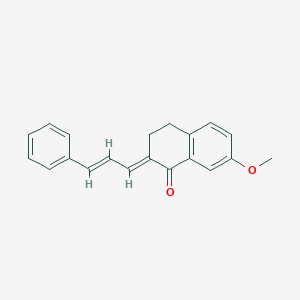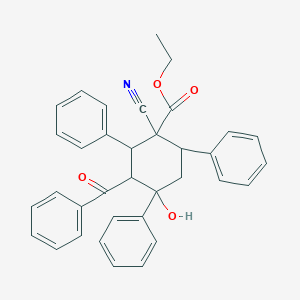
2-(4-bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a bromobenzylidene group at the 2-position and a methoxy group at the 6-position of the naphthalenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone typically involves the condensation of 4-bromobenzaldehyde with 6-methoxy-3,4-dihydronaphthalen-1(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the benzylidene group to a single bond, forming the corresponding dihydro derivative.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
2-(4-bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromobenzylidene and methoxy groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-(4-Bromobenzylidene)amino cyclopropanecarboxylate: This compound shares the bromobenzylidene group but differs in its core structure.
Benzofuran derivatives: These compounds have a similar aromatic structure and may exhibit comparable biological activities.
Uniqueness
2-(4-bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone is unique due to its specific substitution pattern on the naphthalenone core, which imparts distinct chemical and biological properties. Its combination of a bromobenzylidene group and a methoxy group makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C18H15BrO2 |
|---|---|
Poids moléculaire |
343.2g/mol |
Nom IUPAC |
(2E)-2-[(4-bromophenyl)methylidene]-6-methoxy-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C18H15BrO2/c1-21-16-8-9-17-13(11-16)4-5-14(18(17)20)10-12-2-6-15(19)7-3-12/h2-3,6-11H,4-5H2,1H3/b14-10+ |
Clé InChI |
KDXPBXKMTJKZLE-GXDHUFHOSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)CC2 |
SMILES isomérique |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Br)/CC2 |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-chloropyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B428437.png)

![Methyl 2-{[(3,5-dichloroanilino)acetyl]amino}benzoate](/img/structure/B428441.png)
![2,6-Bis[(5-chloro-2-pyridinyl)sulfanyl]-3-nitropyridine](/img/structure/B428444.png)
![2-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B428445.png)

![2-[3-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-oxopropyl]malononitrile](/img/structure/B428449.png)





![6-methoxy-2-[3-(2-methoxyphenyl)-2-propenylidene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B428459.png)

